molecular formula C14H14N2O3 B12283932 2-(4-(4-Nitrophenoxy)phenyl)ethanamine

2-(4-(4-Nitrophenoxy)phenyl)ethanamine

Katalognummer: B12283932
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: PTUFABWTTJPVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Nitrophenoxy)phenyl)ethanamine is an organic compound with the molecular formula C14H14N2O3 It is a derivative of phenylethanamine, where the phenyl ring is substituted with a nitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the etherification of 4-nitrophenol with 4-bromophenylethanamine under basic conditions to yield this compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Nitrophenoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-(4-(4-Aminophenoxy)phenyl)ethanamine.

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Nitrophenoxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

2-(4-(4-Nitrophenoxy)phenyl)ethanamine can be compared with other phenylethanamine derivatives such as:

    2-(4-(4-Aminophenoxy)phenyl)ethanamine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    2-(4-(4-Methoxyphenoxy)phenyl)ethanamine: Contains a methoxy group, which affects its electronic properties and reactivity.

    2-(4-(4-Chlorophenoxy)phenyl)ethanamine:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

2-[4-(4-nitrophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14N2O3/c15-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16(17)18/h1-8H,9-10,15H2

InChI-Schlüssel

PTUFABWTTJPVNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.